Cas no 1805487-38-0 (4-Bromo-5-methoxypicolinonitrile)

4-Bromo-5-methoxypicolinonitrile is a heterocyclic organic compound featuring a pyridine core substituted with a bromine atom, a methoxy group, and a nitrile functionality. This versatile intermediate is particularly valuable in pharmaceutical and agrochemical synthesis due to its reactive sites, which enable further functionalization. The bromine moiety allows for cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced for additional derivatization. Its methoxy substituent enhances solubility and influences electronic properties, making it useful in the design of bioactive molecules. The compound’s well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications.
4-Bromo-5-methoxypicolinonitrile structure
1805487-38-0 structure
Product Name:4-Bromo-5-methoxypicolinonitrile
CAS No:1805487-38-0
MF:C7H5BrN2O
MW:213.031400442123
MDL:MFCD28736489
CID:4900417
PubChem ID:131188023
Update Time:2025-05-21

4-Bromo-5-methoxypicolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-5-methoxypicolinonitrile
    • MDL: MFCD28736489
    • Inchi: 1S/C7H5BrN2O/c1-11-7-4-10-5(3-9)2-6(7)8/h2,4H,1H3
    • InChI Key: PQEIGLBJYVIJOT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C#N)N=CC=1OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 177
  • XLogP3: 1.6
  • Topological Polar Surface Area: 45.9

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Additional information on 4-Bromo-5-methoxypicolinonitrile

Introduction to 4-Bromo-5-methoxypicolinonitrile (CAS No. 1805487-38-0)

4-Bromo-5-methoxypicolinonitrile (CAS No. 1805487-38-0) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which includes a bromine atom, a methoxy group, and a nitrile functional group attached to a pyridine ring. These features contribute to its diverse reactivity and biological activity, making it an intriguing subject for both academic research and industrial development.

The chemical structure of 4-Bromo-5-methoxypicolinonitrile can be represented as C8H6BrNO2. The presence of the bromine atom and the methoxy group on the pyridine ring imparts specific electronic and steric properties that influence its reactivity and stability. The nitrile group, known for its high electron-withdrawing ability, further enhances the compound's reactivity in various chemical transformations.

In the realm of pharmaceutical research, 4-Bromo-5-methoxypicolinonitrile has shown promise as a lead compound for the development of novel drugs. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. This finding highlights the potential of 4-Bromo-5-methoxypicolinonitrile as a scaffold for the design of more effective and selective kinase inhibitors.

Beyond its pharmaceutical applications, 4-Bromo-5-methoxypicolinonitrile has also been investigated for its use in agrochemicals. Research has shown that this compound can serve as an intermediate in the synthesis of herbicides and fungicides with improved efficacy and reduced environmental impact. A study published in the Pest Management Science journal demonstrated that derivatives of 4-Bromo-5-methoxypicolinonitrile exhibit strong herbicidal activity against several weed species, making them valuable candidates for the development of next-generation herbicides.

In materials science, the unique electronic properties of 4-Bromo-5-methoxypicolinonitrile have led to its exploration as a building block for organic electronics. The presence of the nitrile group and the aromatic pyridine ring contribute to its high electron mobility, which is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. A recent study in the Journal of Materials Chemistry C reported that polymers derived from 4-Bromo-5-methoxypicolinonitrile-based monomers exhibit excellent charge transport properties, making them promising materials for use in advanced electronic devices.

The synthesis of 4-Bromo-5-methoxypicolinonitrile typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the bromination of 5-methoxypicolinic acid followed by nitrilation to form the desired product. This synthetic pathway has been optimized to achieve high yields and purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, further enhancing its appeal for industrial applications.

In conclusion, 4-Bromo-5-methoxypicolinonitrile (CAS No. 1805487-38-0) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and versatile reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is poised to play a significant role in advancing various scientific fields.

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